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Compound of Interest

Compound Name:
(3-Amino-4-

methoxyphenyl)methanol

Cat. No.: B571338 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic characteristics

and a potential synthetic route for the organic intermediate, (3-Amino-4-
methoxyphenyl)methanol. Due to the limited availability of published experimental spectra for

this specific compound, this document presents predicted spectroscopic data based on its

chemical structure, alongside generalized experimental protocols for its synthesis and analysis.

This information is intended to serve as a valuable resource for researchers in organic

synthesis, medicinal chemistry, and materials science.

Chemical Structure and Properties
IUPAC Name: (3-Amino-4-methoxyphenyl)methanol

Molecular Formula: C₈H₁₁NO₂

Molecular Weight: 153.18 g/mol

CAS Number: 113928-90-8

Appearance: Predicted to be an off-white to light brown solid.[1]
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(3-Amino-4-methoxyphenyl)methanol is a substituted aromatic alcohol containing a primary

amine, a methoxy group, and a hydroxymethyl group. These functional groups impart a range

of chemical reactivity, making it a useful building block in the synthesis of more complex

molecules, including pharmaceuticals and dyes.[1]

Predicted Spectroscopic Data
The following tables summarize the predicted nuclear magnetic resonance (NMR), infrared

(IR), and mass spectrometry (MS) data for (3-Amino-4-methoxyphenyl)methanol. These

predictions are based on established principles of spectroscopy and typical chemical shifts and

fragmentation patterns for the functional groups present in the molecule.

Predicted ¹H NMR Data (500 MHz, CDCl₃)
Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

~6.85 d 1H Ar-H

~6.70 d 1H Ar-H

~6.65 dd 1H Ar-H

~4.55 s 2H -CH₂OH

~3.85 s 3H -OCH₃

~3.70 (broad) s 2H -NH₂

~1.60 (broad) s 1H -OH

Predicted ¹³C NMR Data (125 MHz, CDCl₃)
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Chemical Shift (δ) ppm Assignment

~146.0 Ar-C (C-O)

~140.0 Ar-C (C-N)

~133.0 Ar-C

~118.0 Ar-CH

~114.0 Ar-CH

~111.0 Ar-CH

~65.0 -CH₂OH

~56.0 -OCH₃

Predicted Infrared (IR) Spectroscopy Data
Wavenumber (cm⁻¹) Intensity Assignment

3400-3300 Strong, Broad O-H stretch (alcohol)

3350-3250 Medium N-H stretch (primary amine)

3100-3000 Medium Aromatic C-H stretch

2950-2850 Medium Aliphatic C-H stretch

1620-1580 Medium-Strong C=C aromatic ring stretch

1520-1480 Medium-Strong C=C aromatic ring stretch

1260-1200 Strong Aryl-O stretch (asymmetric)

1050-1000 Strong C-O stretch (primary alcohol)

850-750 Strong C-H out-of-plane bend

Predicted Mass Spectrometry (MS) Data
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m/z Relative Intensity Assignment

153 High [M]⁺ (Molecular Ion)

136 Medium [M-OH]⁺

122 High [M-CH₂OH]⁺

107 Medium [M-CH₂OH, -CH₃]⁺

77 Medium [C₆H₅]⁺

Experimental Protocols
The following sections detail generalized procedures for the synthesis and spectroscopic

analysis of (3-Amino-4-methoxyphenyl)methanol.

Synthesis of (3-Amino-4-methoxyphenyl)methanol
This protocol is adapted from a known procedure for a related isomer and involves the

reduction of a nitro group to an amine.

Reaction: Reduction of (3-Nitro-4-methoxyphenyl)methanol

Materials:

(3-Nitro-4-methoxyphenyl)methanol

Methanol (MeOH)

Palladium on carbon (10% Pd/C)

Hydrogen gas (H₂)

Diatomaceous earth (Celite®)

Ethyl acetate (EtOAc)

Hexane
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Standard laboratory glassware for hydrogenation

Procedure:

Dissolve (3-Nitro-4-methoxyphenyl)methanol in methanol in a reaction flask suitable for

hydrogenation.

Carefully add a catalytic amount of 10% Pd/C to the solution.

Secure the flask to a hydrogenation apparatus.

Evacuate the flask and backfill with hydrogen gas (repeat 3 times).

Stir the reaction mixture vigorously under a hydrogen atmosphere at room temperature.

Monitor the reaction progress by thin-layer chromatography (TLC).

Upon completion, carefully filter the reaction mixture through a pad of diatomaceous earth to

remove the catalyst.

Rinse the filter cake with methanol.

Concentrate the filtrate under reduced pressure to yield the crude product.

Purify the crude product by silica gel column chromatography using a suitable eluent system

(e.g., a gradient of ethyl acetate in hexane) to afford pure (3-Amino-4-
methoxyphenyl)methanol.

NMR Spectroscopy
Instrumentation: A 500 MHz NMR spectrometer.

Sample Preparation:

Dissolve 5-10 mg of the purified (3-Amino-4-methoxyphenyl)methanol in approximately

0.7 mL of deuterated chloroform (CDCl₃).

Transfer the solution to a 5 mm NMR tube.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 10 Tech Support

https://www.benchchem.com/product/b571338?utm_src=pdf-body
https://www.benchchem.com/product/b571338?utm_src=pdf-body
https://www.benchchem.com/product/b571338?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b571338?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


¹H NMR Acquisition:

Pulse Program: Standard single-pulse experiment.

Number of Scans: 16-64 scans.

Relaxation Delay: 1-2 seconds.

Spectral Width: 0-12 ppm.

¹³C NMR Acquisition:

Pulse Program: Proton-decoupled single-pulse experiment (e.g., zgpg30).

Number of Scans: 1024 or more, depending on sample concentration.

Relaxation Delay: 2-5 seconds.

Spectral Width: 0-220 ppm.

Processing: Apply Fourier transformation, phase correction, and baseline correction to the

acquired free induction decays (FIDs). Calibrate the chemical shifts to the residual solvent peak

(CDCl₃: δH = 7.26 ppm, δC = 77.16 ppm).

Infrared (IR) Spectroscopy
Instrumentation: A Fourier-transform infrared (FTIR) spectrometer.

Sample Preparation (KBr Pellet Method):[2][3]

Thoroughly grind a small amount (1-2 mg) of the solid sample with approximately 100-200

mg of dry potassium bromide (KBr) powder using an agate mortar and pestle.[3]

Place the mixture into a pellet die and apply pressure with a hydraulic press to form a

transparent pellet.[3]

Acquisition:

Obtain a background spectrum of the empty sample compartment.[4]
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Place the KBr pellet in the sample holder and acquire the sample spectrum.[2]

The spectrum is typically recorded from 4000 to 400 cm⁻¹.

Mass Spectrometry
Instrumentation: A mass spectrometer equipped with an electrospray ionization (ESI) source.[5]

Sample Preparation:

Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such

as methanol or acetonitrile.

Acquisition (Positive Ion Mode):

The sample solution is introduced into the ESI source via direct infusion or through a liquid

chromatography system.[5]

A high voltage is applied to the capillary tip to generate a fine spray of charged droplets.[6]

The solvent evaporates, leading to the formation of gas-phase ions of the analyte.[6]

The ions are then guided into the mass analyzer.

Scan a mass-to-charge (m/z) range appropriate for the molecular weight of the compound

(e.g., m/z 50-300).

The fragmentation pattern of benzyl alcohol derivatives in mass spectrometry often involves the

loss of the hydroxyl group and fragments from the benzyl moiety.[7][8]

Visualizations
The following diagrams illustrate the general workflow for the spectroscopic analysis of (3-
Amino-4-methoxyphenyl)methanol and the structural basis for its predicted spectroscopic

signals.
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Synthesis & Purification
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methoxyphenyl)methanol
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Click to download full resolution via product page

General workflow for the synthesis and spectroscopic analysis.
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(3-Amino-4-methoxyphenyl)methanol Structure

Functional Groups

Predicted Spectroscopic Signals

C₈H₁₁NO₂

Aromatic Ring Amino Group (-NH₂) Methoxy Group (-OCH₃) Hydroxymethyl Group (-CH₂OH)

MS: m/z 153, 136, 122¹H: ~6.6-6.9 ppm
¹³C: ~110-146 ppmIR: ~3100-3000, 1620-1480 cm⁻¹ ¹H: ~3.7 ppm (broad) IR: ~3350-3250 cm⁻¹ ¹H: ~3.85 ppm

¹³C: ~56.0 ppm

¹H: ~4.55 ppm (-CH₂-)
¹H: ~1.6 ppm (-OH)

¹³C: ~65.0 ppm
IR: ~3400-3300, 1050-1000 cm⁻¹

Click to download full resolution via product page

Correlation of structural features with predicted spectroscopic signals.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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